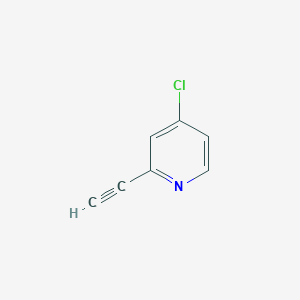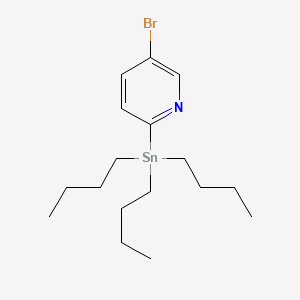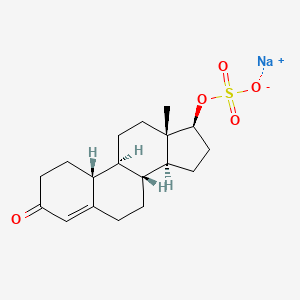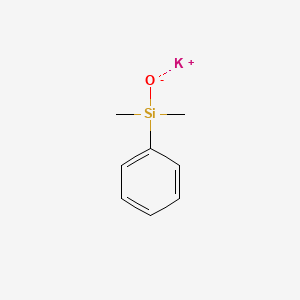
Benzenesulfonic acid, 5-formyl-2-hydroxy-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 5-formyl-2-hydroxy-, monosodium salt is an organosulfur compound with the molecular formula C7H5NaO5S. It is a derivative of benzenesulfonic acid, featuring a formyl group and a hydroxyl group on the benzene ring. This compound is known for its solubility in water and its applications in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 5-formyl-2-hydroxy-, monosodium salt typically involves the sulfonation of 5-formyl-2-hydroxybenzene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent under controlled temperature conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the monosodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous sulfonation reactors and efficient neutralization systems to ensure high yield and purity. The final product is often crystallized and dried to obtain the desired monosodium salt form .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 5-formyl-2-hydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Major Products Formed
Oxidation: 5-carboxy-2-hydroxybenzenesulfonic acid.
Reduction: 5-hydroxymethyl-2-hydroxybenzenesulfonic acid.
Substitution: 5-nitro-2-hydroxybenzenesulfonic acid, 5-chloro-2-hydroxybenzenesulfonic acid.
Applications De Recherche Scientifique
Benzenesulfonic acid, 5-formyl-2-hydroxy-, monosodium salt has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in various biological experiments.
Medicine: Investigated for its potential therapeutic properties and used in the formulation of certain pharmaceuticals.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 5-formyl-2-hydroxy-, monosodium salt involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, facilitating its participation in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: The parent compound, lacking the formyl and hydroxyl groups.
5-formyl-2-hydroxybenzenesulfonic acid: Similar structure but without the sodium salt form.
2-hydroxybenzenesulfonic acid: Lacks the formyl group.
Uniqueness
Benzenesulfonic acid, 5-formyl-2-hydroxy-, monosodium salt is unique due to the presence of both formyl and hydroxyl groups, which confer distinct chemical reactivity and solubility properties. These functional groups enable the compound to participate in a wider range of chemical reactions compared to its simpler analogs .
Propriétés
Numéro CAS |
62708-58-1 |
|---|---|
Formule moléculaire |
C7H6NaO5S |
Poids moléculaire |
225.18 g/mol |
Nom IUPAC |
sodium;5-formyl-2-hydroxybenzenesulfonate |
InChI |
InChI=1S/C7H6O5S.Na/c8-4-5-1-2-6(9)7(3-5)13(10,11)12;/h1-4,9H,(H,10,11,12); |
Clé InChI |
DNSNQHYQOAWWMW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])O.[Na+] |
SMILES canonique |
C1=CC(=C(C=C1C=O)S(=O)(=O)O)O.[Na] |
| 62708-58-1 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


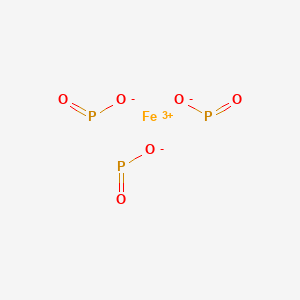
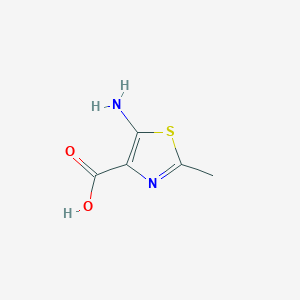
![3-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1603008.png)
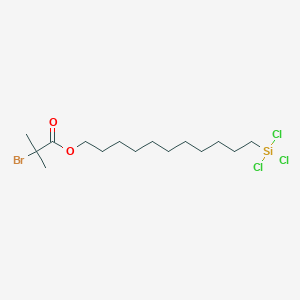
![3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid](/img/structure/B1603013.png)




